molecular formula C18H22O5 B5866261 ethyl 3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate

ethyl 3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate

Cat. No.: B5866261
M. Wt: 318.4 g/mol
InChI Key: NSTPCVGAJFKKJZ-UHFFFAOYSA-N
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Description

Ethyl 3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate is a synthetic coumarin derivative of significant interest in medicinal chemistry research. The coumarin scaffold is recognized for its diverse biological activities, and substitutions at key positions like C-3 and C-7 are crucial for modulating its properties . Research on similar 3,7-disubstituted coumarin analogs has demonstrated promising pharmacological potential, including selective inhibition of the monoamine oxidase-B (MAO-B) enzyme and providing neuroprotective effects in cellular models, which are relevant for the study of neurodegenerative conditions . Furthermore, structural-activity relationship (SAR) studies consistently highlight that modifications at the C-3 and C-4 positions of the coumarin core are highly coveted for the development of new antibacterial agents against multidrug-resistant pathogens . This specific compound, with its ethoxy group at the 7-position and propanoate chain at the 3-position, serves as a valuable chemical building block for researchers to explore these structure-activity relationships further and develop novel therapeutic candidates. The product is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-(7-ethoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-5-21-15-9-7-13-11(3)14(8-10-16(19)22-6-2)18(20)23-17(13)12(15)4/h7,9H,5-6,8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTPCVGAJFKKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CCC(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of 4,8-dimethyl-7-hydroxycoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes or receptors, modulating their activity. The ethoxy and dimethyl groups may enhance binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-{7-[(3-Methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

  • Molecular formula : C₂₄H₂₆O₆ (MW 410.47 g/mol).
  • Key differences: The 7-position substituent is a 3-methoxybenzyloxy group instead of ethoxy. Higher molecular weight may reduce aqueous solubility compared to the target compound.

Ethyl 3-[6-Chloro-4-methyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]propanoate

  • Molecular formula : C₂₇H₃₁ClO₅ (MW 470.98 g/mol).
  • Bulky pentamethylbenzyloxy group: Increases steric hindrance, likely reducing enzymatic degradation but limiting solubility. The chlorine atom enhances electronegativity, which could affect binding interactions in biological systems.

Ethyl 3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate

  • Key differences :
    • 7-Hydroxy group : Increases polarity (logP ~1.5–2.0) and hydrogen-bonding capacity.
    • The compound is discontinued, suggesting instability (e.g., oxidation susceptibility) or synthesis challenges.

Methyl (S)-3-(Dimethyl(phenyl)silyl)-3-((2R,3R,4R)-6-methoxy-3-methyl-4-phenylchroman-2-yl)propanoate

  • Core structure: Chroman (non-lactone) instead of coumarin.
  • Key differences :
    • Silyl group : Enhances lipophilicity and steric bulk.
    • Methoxy and phenyl groups : Contribute to enantioselective interactions.

Data Table: Structural and Inferred Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Inferred Properties
Ethyl 3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate (Target) C₁₈H₂₅O₅ ~342.39 7-ethoxy, 4,8-dimethyl, ethyl propanoate Moderate lipophilicity (logP ~3.0), enhanced metabolic stability
Ethyl 3-{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate C₂₄H₂₆O₆ 410.47 7-(3-methoxybenzyloxy) High lipophilicity (logP ~4.2), potential for π-π interactions
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-pentamethylbenzyloxychromen-3-yl]propanoate C₂₇H₃₁ClO₅ 470.98 6-chloro, 7-pentamethylbenzyloxy High steric hindrance, low solubility, electron-withdrawing effects
Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate Not provided Not provided 7-hydroxy High polarity, discontinued (stability/synthesis issues)
Methyl (S)-3-(dimethyl(phenyl)silyl)-...propanoate Not provided Not provided Chroman core, silyl group Silicon-enhanced lipophilicity, enantioselective synthesis

Research Findings and Implications

  • Substituent Effects :

    • Ethoxy vs. Hydroxy : Ethoxy improves metabolic stability but reduces solubility compared to hydroxy .
    • Bulky Groups : Pentamethylbenzyloxy () and 3-methoxybenzyloxy () substituents significantly increase molecular weight and logP, impacting bioavailability.
    • Chlorine Introduction : Electron-withdrawing groups () may alter electronic density, affecting reactivity in further derivatization.
  • Synthetic Considerations: Ethyl propanoate esters (target and analogs) are typically synthesized via esterification or nucleophilic substitution. Enantioselective methods (e.g., FeCl₃/lutidine in ) highlight the complexity of introducing chiral centers .
  • Structural Trends :

    • Coumarin derivatives with smaller alkoxy groups (e.g., ethoxy) balance lipophilicity and solubility.
    • Chroman cores () exhibit distinct electronic profiles due to the absence of a lactone ring.

Biological Activity

Ethyl 3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate is a complex organic compound belonging to the chromen-2-one family, which has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21O5, with a molar mass of approximately 317.36 g/mol. The compound features a chromenone core, which contributes to its biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes, potentially impacting cell proliferation and apoptosis.
  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. This is crucial for protecting cellular components from damage and maintaining homeostasis.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Antioxidant Properties

This compound has shown significant antioxidant activity in various studies. For instance:

StudyConcentrationEffect
10 µMIncreased cell viability under oxidative stress conditions
50 µMUpregulation of antioxidant proteins (e.g., HO-1)

These findings suggest that the compound effectively reduces reactive oxygen species (ROS) and protects against oxidative damage.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to its anti-inflammatory profile:

StudyConcentrationEffect
25 µMDecreased levels of TNF-alpha and IL-6
50 µMInhibition of COX activity by ~40%

This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Cell Culture Studies : In studies using human cell lines, this compound demonstrated protective effects against H₂O₂-induced cytotoxicity. The compound significantly improved cell viability and reduced apoptosis markers.
  • Animal Models : In vivo experiments on mice indicated that administration of the compound led to reduced inflammation markers in tissues subjected to induced inflammatory responses.

Comparative Analysis with Similar Compounds

Ethyl 3-(7-butoxy or methoxy derivatives) has been compared with other chromenone derivatives regarding their biological activities:

Compound NameAntioxidant ActivityAnti-inflammatory Activity
Ethyl 3-(7-butoxy)propanoateModerateHigh
Ethyl 3-(7-methoxy)propanoateHighModerate
Ethyl 3-(7-ethoxy)propanoateVery HighHigh

This comparison highlights the superior biological activity of ethyl 3-(7-ethoxy) compared to its analogs.

Q & A

Basic Research Questions

Q. What are the key structural features of ethyl 3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate, and how do they influence its reactivity?

  • Answer : The compound features a coumarin core (2H-chromen-2-one) with ethoxy and methyl substituents at positions 7, 4, and 7. The ethyl propanoate side chain at position 3 introduces ester functionality, which can undergo hydrolysis or nucleophilic substitution. The electron-withdrawing ketone group at position 2 may enhance reactivity in electrophilic aromatic substitution or hydrogen-bonding interactions. Structural analogs suggest ester groups contribute to solubility and metabolic stability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : Use P95 respirators (US) or P1 masks (EU) for low exposure and OV/AG/P99 respirators for higher concentrations. Full chemical protective suits are required, with material selection based on exposure levels. Avoid drainage contamination due to undefined environmental toxicity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : For elucidating substituent positions and verifying synthetic intermediates (e.g., confirming ester linkage integrity) .
  • X-ray Crystallography : To resolve bond angles and steric effects in the coumarin core .
  • Thin-Layer Chromatography (TLC) : For real-time reaction monitoring during synthesis .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis routes for this compound?

  • Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, narrowing optimal reaction conditions. For example, esterification steps can be modeled to identify solvent effects or catalytic mechanisms. Experimental validation using TLC or HPLC creates a feedback loop to refine computational parameters .

Q. How can researchers resolve contradictions in yield data from different synthesis protocols?

  • Answer : Apply Design of Experiments (DOE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For instance, sodium hydride vs. potassium carbonate in deprotonation steps may affect esterification yields. Statistical tools like ANOVA identify significant factors, while replication studies validate robustness .

Q. What reactor design considerations are critical for scaling up synthesis?

  • Answer :

  • Heat Transfer : Exothermic reactions (e.g., esterification) require jacketed reactors for temperature control.
  • Mixing Efficiency : High-viscosity intermediates necessitate turbine impellers.
  • Safety : Mitigate risks of volatile byproducts using gas scrubbers.
    Refer to CRDC classifications (e.g., RDF2050112 for reactor fundamentals) for engineering standards .

Q. What strategies are effective for analyzing the compound’s interaction with biological targets?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to enzymes (e.g., kinases).
  • Molecular Docking : Align the coumarin core with hydrophobic pockets of target proteins.
  • Metabolic Stability Assays : Hydrolyze the ester group in liver microsomes to assess prodrug potential.
    Structural analogs show activity against inflammation-related pathways .

Methodological Notes

  • Contradiction Analysis : Cross-validate spectral data (e.g., NMR shifts) with computational predictions to address synthetic inconsistencies.
  • Theoretical vs. Experimental Integration : Use molecular dynamics simulations to explain discrepancies in binding affinities observed in vitro .

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